molecular formula C11H15BrN2O2S B581809 1-(5-Bromopyridin-3-ylsulfonyl)azepane CAS No. 1282261-07-7

1-(5-Bromopyridin-3-ylsulfonyl)azepane

Numéro de catalogue: B581809
Numéro CAS: 1282261-07-7
Poids moléculaire: 319.217
Clé InChI: HLUHPJYGJUCVEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(5-Bromopyridin-3-ylsulfonyl)azepane (CAS 1282261-07-7) is a chemical reagent that integrates a bromopyridine moiety with an azepane ring via a sulfonamide linker. This structure makes it a valuable intermediate for constructing novel molecular scaffolds in medicinal chemistry and drug discovery programs. The 5-bromopyridin-3-yl group offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to rapidly generate structural diversity. The seven-membered azepane ring is a privileged structure in pharmaceuticals, contributing to favorable pharmacokinetic properties and the ability to explore new chemical space beyond common five- and six-membered rings. Recent studies highlight the significant potential of novel azepane-containing scaffolds in drug discovery, particularly for targeting central nervous system (CNS) disorders, as their properties are often compatible with the strict criteria for blood-brain barrier penetration . As a sulfonamide derivative, this compound is a key intermediate in the synthesis of more complex molecules for biological screening. Its primary research applications include serving as a building block in the design of protease inhibitors, kinase inhibitors, and other targeted therapeutic agents, as well as a core component in the development of chemical probes for interrogating biological pathways. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing standard laboratory safety equipment and procedures.

Propriétés

IUPAC Name

1-(5-bromopyridin-3-yl)sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c12-10-7-11(9-13-8-10)17(15,16)14-5-3-1-2-4-6-14/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUHPJYGJUCVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical properties of 1-(5-Bromopyridin-3-ylsulfonyl)azepane

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(5-Bromopyridin-3-ylsulfonyl)azepane

Executive Summary

This technical guide provides a comprehensive analysis of 1-(5-Bromopyridin-3-ylsulfonyl)azepane, a heterocyclic sulfonamide derivative of significant interest to the medicinal chemistry and drug development sectors. The document outlines the compound's core chemical identity, known physicochemical properties, and its anticipated reactivity profile based on its structural components. As a Senior Application Scientist, this guide moves beyond a simple data sheet, offering field-proven insights into the causality behind experimental design for its synthesis and characterization. Detailed, step-by-step protocols for a plausible laboratory synthesis and for the determination of aqueous solubility are provided, complete with workflow diagrams. This guide is intended to serve as a foundational resource for researchers utilizing this molecule as a scaffold or intermediate in the design of novel chemical entities.

Introduction

1-(5-Bromopyridin-3-ylsulfonyl)azepane (CAS No. 1282261-07-7) is a complex organic molecule that belongs to the class of sulfonamide derivatives.[1] Its structure is characterized by three key functional components: a pyridine ring, a bromine substituent, and a seven-membered saturated heterocycle, azepane, linked via a sulfonyl group.[1] This unique combination of a halogenated aromatic system and a flexible, three-dimensional aliphatic ring makes it a valuable building block in organic synthesis and drug discovery.[1][2][3]

The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs, while the azepane ring offers a conformationally flexible scaffold that can be exploited to optimize binding interactions with biological targets.[1][4] The bromopyridine moiety serves as a versatile chemical handle, enabling further structural modifications through reactions like nucleophilic aromatic substitution.[1] This guide provides an in-depth examination of the compound's fundamental properties, offering both established data and predictive insights to empower researchers in their experimental endeavors.

Chemical Identity and Core Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and basic properties. The following tables summarize the key identifiers and observed physicochemical characteristics of 1-(5-Bromopyridin-3-ylsulfonyl)azepane.

Table 1: Chemical Identification
IdentifierValue
IUPAC Name 1-(5-bromopyridin-3-yl)sulfonylazepane[1]
CAS Number 1282261-07-7[1]
Molecular Formula C₁₁H₁₅BrN₂O₂S[1]
Molecular Weight 319.217 g/mol [1]
Canonical SMILES C1CCCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br[1]
InChI Key HLUHPJYGJUCVEY-UHFFFAOYSA-N[1]
Table 2: Physicochemical Properties
PropertyObservation/ValueRationale and Scientific Insight
Appearance Typically a solid or crystalline substance.[1]The high molecular weight and presence of polar sulfonamide and pyridine groups favor a solid state at standard temperature and pressure due to efficient crystal lattice packing and intermolecular interactions.
Solubility Soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[1]The molecule possesses both polar (sulfonamide, pyridine nitrogen) and non-polar (azepane ring, bromophenyl) regions. Polar aprotic solvents like DMSO are excellent at solvating a wide range of compounds, while polar protic solvents like methanol can hydrogen bond with the sulfonyl oxygens and pyridine nitrogen. Aqueous solubility is expected to be low.
Stability Generally stable under standard laboratory conditions; may decompose at extreme pH or temperature.[1]The sulfonamide bond is robust under neutral conditions. However, it can be susceptible to hydrolysis under strong acidic or basic conditions, although this typically requires elevated temperatures. The pyridine ring is stable, but the C-Br bond could be sensitive to photolytic cleavage under prolonged UV exposure.

Synthesis and Structural Elucidation

Synthetic Strategy

The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)azepane is most logically achieved via a nucleophilic substitution reaction. This standard approach for forming sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. The retrosynthetic analysis disconnects the S-N bond, identifying 5-Bromopyridine-3-sulfonyl chloride and azepane as the key precursors.

G cluster_reactants Reactants cluster_process Process cluster_output Output Reactant_A 5-Bromopyridine-3-sulfonyl chloride Reaction Reaction in DCM Stir at 0°C to RT Reactant_A->Reaction Reactant_B Azepane Reactant_B->Reaction Base Triethylamine (Base) Base->Reaction Workup Aqueous Workup (Wash & Dry) Reaction->Workup Quench Purification Purification (Flash Chromatography) Workup->Purification Crude Product Product 1-(5-Bromopyridin-3-yl)sulfonyl)azepane Purification->Product Pure Product Analysis Structural Analysis (NMR, HRMS) Product->Analysis Confirmation

Synthetic workflow for 1-(5-Bromopyridin-3-ylsulfonyl)azepane.
Detailed Synthetic Protocol

This protocol is a representative procedure based on standard sulfonamide synthesis and should be adapted and optimized as necessary.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 5-Bromopyridine-3-sulfonyl chloride (1.0 eq). Dissolve it in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Reaction Setup: Cool the solution to 0 °C using an ice bath.

  • Amine Addition: In a separate vial, prepare a solution of Azepane (1.1 eq) and a non-nucleophilic base such as Triethylamine (1.5 eq) in anhydrous DCM. The base is critical to neutralize the HCl byproduct generated during the reaction, driving it to completion.

  • Reaction Execution: Add the Azepane/Triethylamine solution dropwise to the cooled sulfonyl chloride solution over 15 minutes. A precipitate of triethylammonium chloride may form.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the limiting reagent (sulfonyl chloride).

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove residual acid), and finally, brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 1-(5-Bromopyridin-3-ylsulfonyl)azepane.

Structural Characterization

The identity and purity of the synthesized compound must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show characteristic signals for the azepane ring protons and the distinct aromatic protons of the bromopyridine ring.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement, which is used to confirm the elemental composition (C₁₁H₁₅BrN₂O₂S) with high precision. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

Experimental Protocols for Physicochemical Characterization

Determination of Aqueous Solubility (Shake-Flask Method)

Aqueous solubility is a critical parameter in drug development, influencing absorption and bioavailability. The shake-flask method is the gold-standard for its determination.

G Start Add excess solid compound to phosphate buffer (pH 7.4) Equilibrium Equilibrate (Shake at 25°C for 24-48h) Start->Equilibrium Separation Phase Separation (Centrifuge at 14,000 rpm) Equilibrium->Separation Ensure saturation Sampling Sample Supernatant (Avoid disturbing solid) Separation->Sampling Analysis Quantify by HPLC-UV (vs. Calibration Curve) Sampling->Analysis Dilute if necessary Result Calculate Solubility (e.g., in µg/mL) Analysis->Result

Workflow for aqueous solubility determination via the shake-flask method.
  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Equilibration: Add an excess amount of 1-(5-Bromopyridin-3-ylsulfonyl)azepane to a glass vial containing the buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.

  • Incubation: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C) for 24 to 48 hours. This extended time ensures that the system reaches thermodynamic equilibrium.

  • Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a standard calibration curve.

Chemical Stability and Reactivity Profile

The compound's structure dictates its potential for further chemical transformations.

  • Nucleophilic Aromatic Substitution (SNAᵣ): The bromine atom on the electron-deficient pyridine ring is susceptible to displacement by strong nucleophiles (e.g., amines, thiols), particularly under heated conditions or with palladium catalysis (e.g., Buchwald-Hartwig amination).[1] This provides a direct route to introduce further diversity.

  • Sulfonamide Group Reactivity: While generally stable, the sulfonamide nitrogen can be alkylated under specific conditions. Reductive cleavage of the S-N bond is possible but typically requires harsh reagents (e.g., dissolving metal reduction).

  • Azepane Ring: The N-H bonds of the parent azepane are replaced by the sulfonyl group, rendering the nitrogen non-basic. The C-H bonds on the ring can be sites for radical-mediated functionalization, although this is often non-selective.

Conclusion

1-(5-Bromopyridin-3-ylsulfonyl)azepane is a well-defined chemical entity with properties that make it a highly attractive scaffold for medicinal chemistry research. Its synthesis is straightforward, relying on established sulfonamide chemistry. While detailed public data on all its physicochemical properties is sparse, its behavior can be reliably predicted based on its functional components. The provided protocols offer a robust framework for its synthesis and characterization, enabling researchers to confidently integrate this valuable building block into their discovery programs, particularly in the pursuit of novel therapeutics for neurological disorders and other conditions.[1]

References

  • EvitaChem. (n.d.). 1-(5-Bromopyridin-3-ylsulfonyl)azepane.
  • NextSDS. (n.d.). 1-(5-broMopyridin-3-ylsulfonyl)-4-Methylazepane — Chemical Substance Information.
  • EvitaChem. (n.d.). 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.
  • Nepal Journals Online. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative.
  • PubChem. (n.d.). 5-Bromopyridine-3-sulfonyl chloride.
  • BenchChem. (n.d.). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.
  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • ChemicalBook. (n.d.). pyridine-3-sulfonyl chloride synthesis.
  • Google Patents. (n.d.). CN106432067B - A kind of green chemical synthesis method of 3- pyridine sulfonyl chloride.
  • Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

Sources

1-(5-Bromopyridin-3-ylsulfonyl)azepane molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-(5-Bromopyridin-3-ylsulfonyl)azepane

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-Bromopyridin-3-ylsulfonyl)azepane, a heterocyclic sulfonamide derivative of interest in medicinal chemistry. The document details the compound's core physicochemical properties, including its molecular weight and exact mass, and outlines a robust framework for its synthesis and analytical characterization. By integrating established chemical principles with practical, field-proven methodologies, this guide serves as an essential resource for professionals engaged in drug discovery and organic synthesis. The protocols described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

Introduction and Scientific Context

1-(5-Bromopyridin-3-ylsulfonyl)azepane belongs to the sulfonamide class of compounds, a cornerstone in pharmacology known for a wide spectrum of biological activities.[1][2][3][4] The unique structural architecture of this molecule, which combines a brominated pyridine ring with a seven-membered azepane heterocycle via a sulfonyl linkage, makes it a compelling scaffold for investigation.[5] The pyridine ring offers sites for potential metabolic activity and hydrogen bonding, the sulfonamide group acts as a key pharmacophore, and the flexible azepane ring allows for three-dimensional exploration of chemical space, a desirable trait in modern drug design.[6][7]

This compound serves as a valuable building block in medicinal chemistry for the synthesis of potential drug candidates and as an intermediate for creating more complex organic molecules.[5] Its applications extend to biological studies aimed at understanding the interactions between sulfonamide-containing compounds and their biological targets.[5]

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development. The key identifiers for 1-(5-Bromopyridin-3-ylsulfonyl)azepane are summarized below. The molecular weight is essential for routine laboratory preparations and stoichiometric calculations, while the exact mass is critical for high-resolution mass spectrometry (HRMS) analysis to confirm elemental composition unequivocally.

PropertyValueSource
Molecular Formula C₁₁H₁₅BrN₂O₂S
Molecular Weight 335.22 g/mol
Exact Mass 334.0017 Da

Synthesis and Mechanistic Considerations

The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)azepane is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.[5] A generalized, logical pathway involves the preparation of a key intermediate, 5-bromopyridine-3-sulfonyl chloride, followed by its reaction with azepane.

Part A: Synthesis of 5-Bromopyridine-3-sulfonyl Chloride

The precursor, 5-bromopyridine-3-sulfonyl chloride, is typically synthesized from 3-aminopyridine. The process involves diazotization of the amino group followed by a sulfo-de-diazoniation reaction (a variation of the Sandmeyer reaction) using sulfur dioxide in the presence of a copper catalyst and a chloride source. This is a standard and reliable method for introducing a sulfonyl chloride group onto an aromatic ring.

Part B: Sulfonamide Formation

The final sulfonamide is formed by the nucleophilic attack of the secondary amine of the azepane ring on the electrophilic sulfur atom of the 5-bromopyridine-3-sulfonyl chloride.

  • Rationale for Base: This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves two critical functions: it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing protonation of the azepane starting material and driving the equilibrium towards the product.

  • Solvent Choice: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to prevent side reactions with the highly reactive sulfonyl chloride.

This two-part synthesis provides a logical and well-established route to the target compound, relying on fundamental and widely understood organic chemistry transformations.

Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of a synthesized compound, a multi-pronged analytical approach is mandatory. This constitutes a self-validating system where orthogonal techniques provide complementary data, leading to an unambiguous characterization.

Identity Confirmation
  • High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the elemental composition. The experimentally determined exact mass should match the theoretical value (334.0017 Da for [M+H]⁺, considering the most abundant isotopes) within a narrow tolerance (typically < 5 ppm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons and their connectivity. The spectrum should show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the azepane ring.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.[1][4]

Purity Assessment: A Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of pharmaceutical compounds.[8][9][10][11] A robust, stability-indicating method ensures that the compound can be accurately quantified in the presence of any impurities or degradation products.[8]

Protocol: Reverse-Phase HPLC for Purity Analysis

  • Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.[8]

  • Column Selection: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a versatile starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Rationale: The acidic modifier improves peak shape for the basic pyridine nitrogen. Acetonitrile is a common organic modifier providing good resolution for a wide range of compounds.

  • Gradient Elution: A gradient elution (e.g., starting with 5% B, ramping to 95% B over 15 minutes) is essential to ensure the elution of both polar and non-polar impurities.[10]

  • Detection: The PDA detector should be set to monitor across a range of wavelengths (e.g., 210-400 nm) to detect impurities that may have different UV-Vis absorption profiles from the main compound. The primary quantification wavelength should be set at the λmax of the analyte.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.[11]

This method provides a reliable and reproducible system for quality control, crucial for regulatory compliance and ensuring the validity of subsequent biological assays.[9][10][12]

Workflow Visualization

The following diagram illustrates the logical workflow from synthesis to final quality verification for a research compound like 1-(5-Bromopyridin-3-ylsulfonyl)azepane.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization A Reactants: 5-Bromopyridine-3-sulfonyl chloride + Azepane B Reaction (DCM, Triethylamine) A->B C Aqueous Workup & Extraction B->C D Purification (Flash Chromatography) C->D E Identity Confirmation (HRMS, NMR) D->E Primary Analysis F Purity Assessment (HPLC-PDA) E->F Secondary Verification G Verified Compound (>95% Purity) F->G Quality Gate

Sources

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1-(5-Bromopyridin-3-ylsulfonyl)azepane

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and solid-state characteristics of 1-(5-Bromopyridin-3-ylsulfonyl)azepane, a heterocyclic sulfonamide of interest in medicinal chemistry. While a definitive single-crystal X-ray structure of this specific compound is not publicly available, this guide synthesizes data from structurally analogous compounds and established crystallographic principles to present a detailed projection of its structural features. We will explore its molecular geometry, conformational analysis of the azepane ring, and the anticipated intermolecular interactions that govern its crystal packing. Furthermore, this guide outlines the authoritative, step-by-step experimental and computational protocols for single-crystal X-ray diffraction analysis, providing a robust framework for researchers undertaking similar structural investigations.

Introduction: The Significance of 1-(5-Bromopyridin-3-ylsulfonyl)azepane in Drug Discovery

1-(5-Bromopyridin-3-ylsulfonyl)azepane is a compound of considerable interest in the field of drug development, primarily due to its structural motifs.[1] The molecule incorporates a brominated pyridine ring, a sulfonamide linker, and a seven-membered azepane ring.[1] Sulfonamide derivatives are a well-established class of compounds with a wide range of biological activities.[1] The inclusion of a bromopyridine moiety can enhance lipophilicity and modulate binding interactions with biological targets, while the flexible azepane ring offers a unique three-dimensional scaffold that can be explored for optimizing drug-receptor interactions.[1]

Understanding the precise three-dimensional arrangement of atoms in this molecule is paramount for several reasons:

  • Structure-Activity Relationship (SAR) Studies: A definitive crystal structure provides the exact conformation and configuration, which is crucial for building accurate SAR models and designing more potent and selective analogs.

  • Target-Based Drug Design: The crystal structure can be used for in-silico docking studies to predict and understand its binding mode within the active site of a target protein.

  • Physicochemical Properties: The solid-state packing and intermolecular interactions, revealed by X-ray diffraction, influence key physicochemical properties such as solubility, melting point, and stability, which are critical for formulation and development.

Synthesis and Crystallization

The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)azepane typically involves a multi-step process. A common synthetic route begins with the bromination of pyridine at the 5-position. This is followed by sulfonylation to introduce the sulfonyl chloride group. The final step involves the reaction of the resulting 5-bromopyridine-3-sulfonyl chloride with azepane to form the target sulfonamide.[1]

Protocol for Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often empirical step. The following methods are commonly employed for the crystallization of organic compounds:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, leading to crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce crystallization.

The choice of solvent is crucial and often requires screening a range of solvents with varying polarities.

Single-Crystal X-ray Diffraction: A Definitive Method for Structural Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice.

Experimental Workflow

The following diagram outlines the key steps in a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_mounting Crystal Mounting xray_source X-ray Source (e.g., Mo Kα) diffractometer Diffractometer xray_source->diffractometer data_collection Data Collection (Rotation Method) diffractometer->data_collection integration Integration of Diffraction Spots data_collection->integration space_group Space Group Determination integration->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution refinement Least-Squares Refinement structure_solution->refinement validation Structure Validation (e.g., CHECKCIF) refinement->validation cif_file Final Crystallographic Information File (CIF) validation->cif_file packing_diagram cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C A_pyridine Pyridine A_sulfonyl SO₂ A_pyridine->A_sulfonyl A_Br Br A_pyridine->A_Br A_azepane Azepane A_sulfonyl->A_azepane B_azepane Azepane A_sulfonyl->B_azepane C-H···O C_sulfonyl SO₂ A_Br->C_sulfonyl Halogen Bond (Br···O) B_pyridine Pyridine B_sulfonyl SO₂ B_pyridine->B_sulfonyl B_Br Br B_pyridine->B_Br C_pyridine Pyridine B_pyridine->C_pyridine π-π stacking B_sulfonyl->B_azepane C_pyridine->C_sulfonyl C_Br Br C_pyridine->C_Br C_azepane Azepane C_sulfonyl->C_azepane

Sources

Methodological & Application

Application Note: Advanced Buchwald-Hartwig Amination Protocols for 1-(5-Bromopyridin-3-ylsulfonyl)azepane

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The functionalization of highly electron-deficient heteroaryl halides remains a critical, yet challenging, transformation in modern drug development. 1-(5-Bromopyridin-3-ylsulfonyl)azepane is a complex organic building block characterized by a brominated pyridine ring and a seven-membered azepane ring tethered via a sulfonyl group[1]. This scaffold is highly valued in medicinal chemistry for its unique steric and electronic properties, which are frequently leveraged in the design of CNS therapeutics and GPCR ligands[1].

From a synthetic perspective, the C5-azepanyl sulfonyl moiety exerts a strong electron-withdrawing effect on the pyridine core. While this electronic deficiency accelerates the initial oxidative addition of the C3-bromide to low-valent palladium species, it simultaneously increases the substrate's vulnerability to off-target nucleophilic aromatic substitution (SNAr) and base-mediated degradation. Consequently, achieving high-yielding C–N bond formation requires a meticulously optimized Buchwald-Hartwig amination protocol that balances catalyst reactivity with mild reaction conditions[2].

Mechanistic Insights: The Catalytic Cycle

To rationally design the amination protocol, one must understand the causality behind the catalytic cycle and how the substrate's electronic nature dictates ligand and base selection. The reaction proceeds via a canonical Pd(0)/Pd(II) cross-coupling mechanism[3]:

  • Oxidative Addition: The active Pd(0) catalyst rapidly inserts into the activated C–Br bond of 1-(5-Bromopyridin-3-ylsulfonyl)azepane.

  • Amine Coordination & Deprotonation: The incoming amine coordinates to the Pd(II) center. Because the substrate is highly electron-deficient, strong alkoxide bases (e.g., NaOtBu) can cause unwanted side reactions, such as cleavage of the sulfonyl group or direct attack on the pyridine ring. Therefore, a milder, non-nucleophilic base like Cesium Carbonate (Cs₂CO₃) is strictly required[3].

  • Reductive Elimination: The formation of the final C–N bond and the regeneration of the Pd(0) catalyst is the rate-limiting step. Utilizing bidentate ligands with a wide bite angle (such as BINAP) or bulky N-heterocyclic carbenes (NHCs) enforces a steric environment that physically drives the reductive elimination, preventing the catalyst from becoming trapped in stable, unreactive Pd(II) off-cycle resting states[4].

BHA_Mechanism Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)Lₙ Pd0->OxAdd 1-(5-Bromopyridin-3-ylsulfonyl)azepane AmineCoord Amine Coordination [Pd(II)(Ar)(NHR)Lₙ]⁺Br⁻ OxAdd->AmineCoord Amine (RNH₂) Deprot Deprotonation (Base) Pd(II)(Ar)(NR)Lₙ AmineCoord->Deprot Base (e.g., Cs₂CO₃) Product Reductive Elimination Ar-NHR + Pd(0)Lₙ Deprot->Product Formation of C-N Bond Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of Buchwald-Hartwig amination for 1-(5-Bromopyridin-3-ylsulfonyl)azepane.

Reaction Optimization & Quantitative Data

The following table summarizes the quantitative optimization data for the coupling of 1-(5-Bromopyridin-3-ylsulfonyl)azepane with a standard secondary amine (e.g., morpholine). The data demonstrates the critical necessity of matching the right base with a chelating phosphine ligand to achieve optimal yields[3].

EntryCatalyst PrecursorLigand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Scientific Observation
1Pd(OAc)₂ (5%)BINAP (8%)NaOtBu (2.0)Toluene11045%Significant degradation; base is too harsh for the sulfonylpyridine core.
2 Pd(OAc)₂ (5%) BINAP (8%) Cs₂CO₃ (2.0) Toluene 110 88% Optimal conditions; clean conversion with minimal side products.
3Pd₂(dba)₃ (2.5%)Xantphos (6%)Cs₂CO₃ (2.0)1,4-Dioxane10082%Excellent alternative, particularly effective for primary amine coupling.
4Pd(OAc)₂ (5%)PPh₃ (10%)K₂CO₃ (2.0)Toluene110<15%Poor conversion; monodentate ligand fails to drive reductive elimination.

Detailed Experimental Protocol

This protocol outlines the optimal conditions (Table 1, Entry 2) for the amination of 1-(5-Bromopyridin-3-ylsulfonyl)azepane.

Workflow Step1 1. Reagent Preparation Step2 2. Degassing (Ar/N₂) Step1->Step2 Step3 3. Catalytic Reaction (110°C) Step2->Step3 Step4 4. Quench & Work-up Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Step-by-Step Methodology
  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-(5-Bromopyridin-3-ylsulfonyl)azepane (1.0 equiv, e.g., 1.0 mmol), the desired amine (1.5 equiv), Pd(OAc)₂ (0.05 equiv), racemic BINAP (0.08 equiv), and anhydrous Cs₂CO₃ (2.0 equiv)[3].

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate the vessel under high vacuum and backfill with inert Argon or Nitrogen. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded to prevent the premature oxidation of the in situ generated Pd(0) active species to an inactive Pd(II) state[2].

  • Solvent Addition & Heating: Add anhydrous, degassed Toluene (10 mL/mmol) via a syringe. Replace the septum with a Teflon screw cap under positive argon pressure. Heat the reaction mixture in a pre-heated oil bath at 110 °C with vigorous stirring for 8 to 12 hours[3].

  • Quench & Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter it through a pad of Celite to remove the insoluble inorganic salts and palladium black. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography (typically using a gradient of Hexanes/Ethyl Acetate or Dichloromethane/Methanol depending on the amine's polarity) to afford the pure aminated product.

Self-Validating System: Analytical Troubleshooting

A robust protocol must be self-validating. To ensure the integrity of your reaction and troubleshoot potential failures, rely on the following analytical checkpoints:

  • LC-MS Monitoring: The starting material, 1-(5-Bromopyridin-3-ylsulfonyl)azepane, exhibits a distinct 1:1 isotopic doublet in mass spectrometry (due to ⁷⁹Br and ⁸¹Br isotopes) around m/z 319/321. Successful conversion is validated by the complete disappearance of this isotopic doublet and the appearance of the product mass[2].

  • NMR Validation: In the ¹H NMR spectrum, the highly deshielded pyridine protons of the starting material will shift significantly upfield upon successful amination, reflecting the transition from an electron-withdrawing bromide to an electron-donating amine group.

  • Troubleshooting Stalled Reactions: If the reaction stalls at <50% conversion, the primary cause is almost always catalyst deactivation. This occurs due to either trace moisture reacting with the base or oxygen ingress. To salvage the reaction, cool to room temperature, add an additional 2.5 mol% Pd(OAc)₂ and 4 mol% BINAP, re-degas thoroughly, and resume heating.

References

  • EvitaChem.Buy 1-(5-Bromopyridin-3-ylsulfonyl)azepane (EVT-1458874).
  • BenchChem.Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.
  • Organic Synthesis.Buchwald-Hartwig Coupling.
  • NIH / Chemical Reviews.Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Debromination in Cross-Coupling of 1-(5-Bromopyridin-3-ylsulfonyl)azepane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing hydrodehalogenation (debromination) issues when performing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on 1-(5-Bromopyridin-3-ylsulfonyl)azepane .

The Causality of Hydrodehalogenation: Mechanistic Insights

To solve debromination, we must first understand the specific electronic and steric environment of 1-(5-Bromopyridin-3-ylsulfonyl)azepane.

This substrate is a 3,5-disubstituted pyridine. The sulfonylazepane group is powerfully electron-withdrawing, which severely depletes the electron density of the pyridine ring. While this electron deficiency accelerates the initial oxidative addition of the Pd(0) catalyst into the C–Br bond, it renders the resulting Ar–Pd(II)–Br intermediate highly electrophilic.

If the subsequent transmetalation step is sluggish—often due to the steric bulk of the adjacent azepane ring or a less reactive coupling partner—the catalytic cycle stalls. During this stall, the electrophilic Pd(II) center becomes highly susceptible to side reactions. Adventitious water, protic solvents, or bases can act as hydride donors, displacing the bromide to form an Ar–Pd(II)–H species. This intermediate undergoes rapid reductive elimination, yielding the undesired debrominated byproduct: 1-(pyridin-3-ylsulfonyl)azepane .

MechanisticPathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br Intermediate OxAdd->ArPdBr Transmet Transmetalation (Fast with XPhos/K3PO4) ArPdBr->Transmet Organometallic Reagent Hydride Hydride Transfer (Slow Transmetalation / Protic Source) ArPdBr->Hydride Competing Pathway Coupled Desired Cross-Coupled Product (Ar-R) Transmet->Coupled Reductive Elimination Coupled->Pd0 ArPdH Ar-Pd(II)-H Intermediate Hydride->ArPdH Debrom Debrominated Byproduct (Ar-H) ArPdH->Debrom Reductive Elimination Debrom->Pd0

Catalytic cycle showing the divergence between desired cross-coupling and hydrodehalogenation.

Diagnostic FAQs

Q1: I am seeing >30% debromination. Where is the hydrogen coming from? A1: The hydrogen source is typically adventitious water, protic solvents (like ethanol or methanol), or your base. Mechanistic studies using electrospray ionization mass spectrometry (ESI-MS) confirm that deprotonation of protic solvents plays a major role in hydrodehalogenation . Furthermore, alkoxide bases (e.g., NaOtBu) or amine bases (e.g., Et₃N) can undergo β -hydride elimination, directly transferring a hydride to the palladium center.

Q2: How does my choice of ligand influence this side reaction? A2: Standard triphenylphosphine (PPh₃) or small bite-angle ligands often fail with electron-deficient bromopyridines because they do not provide enough steric bulk to accelerate the reductive elimination step. Industry standards dictate switching to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, or RuPhos). These ligands stabilize the Pd center, accelerate transmetalation, and force rapid reductive elimination of the desired product before hydrodehalogenation can occur .

Q3: Can I just lower the temperature to prevent side reactions? A3: Lowering the temperature can reduce the rate of β -hydride elimination, but it also slows down transmetalation. Instead of merely lowering the temperature, you should use a highly active pre-catalyst (like XPhos Pd G3) which allows the reaction to proceed efficiently at milder temperatures (60 °C instead of 100 °C) while maintaining a strict 1:1 Pd-to-ligand ratio.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the typical distribution of products when coupling 1-(5-Bromopyridin-3-ylsulfonyl)azepane.

Condition ProfileBaseSolventLigand / CatalystTemp (°C)Debromination (Ar-H)Desired Yield (Ar-R)
Baseline (Poor) NaOtBuToluenePd(PPh₃)₄100>40% <20%
Protic Environment K₂CO₃EtOH / H₂OPd(dppf)Cl₂8035% 30%
Steric Acceleration K₃PO₄1,4-DioxanePd₂(dba)₃ + XPhos90<10% >75%
Optimized Pre-catalyst K₃PO₄1,4-DioxaneXPhos Pd G360<2% >90%

Data represents typical kinetic trends observed when optimizing electron-deficient bromopyridine cross-couplings to suppress Pd-H formation.

Self-Validating Experimental Protocol

To guarantee success, this protocol integrates continuous self-validation. By monitoring specific mass-to-charge (m/z) ratios, you can definitively prove whether the reaction is proceeding cleanly or if a hydride source has breached the system.

Target Masses for LC-MS Validation:

  • Starting Material: [M+H]⁺ at m/z 319 / 321 (1:1 isotopic ratio for Br).

  • Debrominated Byproduct: [M+H]⁺ at m/z 241.

Step-by-Step Methodology (Optimized Suzuki-Miyaura)

Step 1: Rigorous Preparation (The "Hydride-Free" Baseline)

  • Dry 1,4-dioxane over activated 3Å molecular sieves for 24 hours.

  • Validation Check: Perform a Karl Fischer titration on the solvent. Do not proceed unless water content is <50 ppm .

  • Mill anhydrous K₃PO₄ into a fine powder and store in a desiccator.

Step 2: Reaction Assembly

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-(5-Bromopyridin-3-ylsulfonyl)azepane (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol).

  • Add anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol) and XPhos Pd G3 pre-catalyst (2 mol%, 0.01 mmol).

  • Seal the tube with a septum. Evacuate and backfill with ultra-high-purity Argon (repeat 3 times).

  • Inject the anhydrous 1,4-dioxane (5.0 mL) via syringe.

Step 3: Kinetic Monitoring & Execution

  • Place the tube in a pre-heated oil bath at 60 °C with vigorous stirring (800 rpm).

  • Self-Validation Check (t = 30 mins): Extract a 10 µL aliquot via a micro-syringe against positive Argon pressure. Quench in 1 mL of HPLC-grade Acetonitrile and analyze via LC-MS.

    • Diagnostic: If the peak at m/z 241 (Ar-H) exceeds 5% relative to the starting material (m/z 319/321), halt the reaction. Your solvent or base contains a hydride source (likely moisture).

    • Diagnostic: If the desired product mass dominates and m/z 241 is negligible, the catalytic cycle is functioning optimally.

  • Allow the reaction to proceed for 2–4 hours until complete consumption of the starting material is confirmed by LC-MS.

  • Cool to room temperature, filter through a pad of Celite to remove palladium/salts, and purify via flash chromatography.

Diagnostic Troubleshooting Workflow

Use the following logical workflow if debromination persists despite following the protocol.

TroubleshootingWorkflow Start Analyze LC-MS Data (Check m/z 241 vs 319/321) Check Is Ar-H (Debromination) > 5%? Start->Check Yes Yes Check->Yes No No Check->No Opt1 Check Hydride Sources: Ensure anhydrous solvents Yes->Opt1 Proceed Proceed to Purification No->Proceed Opt2 Optimize Base: Switch to anhydrous K3PO4 Opt1->Opt2 Opt3 Accelerate Transmetalation: Use XPhos Pd G3 Opt2->Opt3 Opt3->Start Re-run Reaction

Step-by-step troubleshooting workflow to eliminate debromination in cross-coupling reactions.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: Organometallics (ACS Publications) URL: [Link]

  • Title: A mechanistic investigation of hydrodehalogenation using ESI-MS Source: Chemical Communications (RSC Publishing) URL: [Link]

Technical Support Center: Flash Chromatography Purification of 1-(5-Bromopyridin-3-ylsulfonyl)azepane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when isolating heterocyclic sulfonamides. 1-(5-Bromopyridin-3-ylsulfonyl)azepane presents a unique set of chromatographic hurdles. The molecule features a lipophilic brominated pyridine ring and a polar sulfonamide-linked azepane system. The primary challenge lies in the weakly basic pyridine nitrogen, which strongly interacts with the acidic silanol groups on standard normal-phase silica, leading to severe peak tailing, poor resolution, and compound loss.

This guide provides field-proven, causally-driven troubleshooting strategies and self-validating protocols to ensure high-purity isolation of this complex intermediate.

Purification Decision Workflow

PurificationWorkflow Start Crude 1-(5-Bromopyridin- 3-ylsulfonyl)azepane CheckSol Evaluate Solubility in Hexane/EtOAc Start->CheckSol SolGood Direct Liquid Loading CheckSol->SolGood Soluble SolBad Dry Loading on Silica CheckSol->SolBad Insoluble/Oil TLC TLC Analysis (Hexane/EtOAc) SolGood->TLC SolBad->TLC Tailing Severe Tailing Observed? TLC->Tailing Mod Add 1-5% TEA to Mobile Phase Tailing->Mod Yes (Pyridine N-interaction) NoMod Standard Normal Phase Tailing->NoMod No Flash Execute Flash Chromatography Mod->Flash NoMod->Flash Fractions Fraction Collection & UV Detection (254 nm) Flash->Fractions

Decision matrix for flash chromatography of 1-(5-Bromopyridin-3-ylsulfonyl)azepane.

Troubleshooting Guides & FAQs

Q1: Why does 1-(5-Bromopyridin-3-ylsulfonyl)azepane exhibit severe tailing and broad peaks on standard silica gel, and how can I correct it? Causality: The surface of standard normal-phase silica gel is coated with silanol groups (Si-OH), which are mildly acidic (pKa ~ 4.5–5.0). The nitrogen atom in the pyridine ring of your compound acts as a hydrogen bond acceptor and a weak base. This causes the compound to interact too strongly with the acidic sites on the silica gel, resulting in a slow, continuous desorption process known as "tailing" [1]. Solution: You must deactivate the silica gel. Add a basic modifier, such as 1% to 5% Triethylamine (TEA), to your mobile phase. TEA is a stronger base than pyridine; it competitively binds to the acidic silanol sites, masking them. This forces the 1-(5-Bromopyridin-3-ylsulfonyl)azepane to elute based purely on its inherent polarity rather than secondary acid-base interactions, dramatically sharpening the peak shape [1].

Q2: My crude mixture contains unreacted azepane and 5-bromopyridine-3-sulfonyl chloride. How do I achieve baseline separation? Causality: These three compounds have vastly different electronic profiles. The unreacted sulfonyl chloride is highly lipophilic and lacks hydrogen-bond donors, meaning it will elute very quickly near the solvent front. Conversely, unreacted azepane is a highly basic, polar secondary amine that will bind irreversibly to unmodified silica. Solution: Utilize a gradient elution strategy. Start with a non-polar system (e.g., 90:10 Hexane/EtOAc) to quickly flush out the 5-bromopyridine-3-sulfonyl chloride. Gradually increase the polarity to 60:40 Hexane/EtOAc to elute the target sulfonamide. The unreacted azepane will remain trapped on the column unless a highly polar, basic flush (e.g., MeOH/NH₄OH) is applied [2].

Q3: The compound precipitates when I try to load it onto the column in the starting mobile phase (e.g., 80:20 Hexane:EtOAc). What is the best loading strategy? Causality: Sulfonamides often exhibit poor solubility in non-polar hydrocarbon solvents. If you dissolve the crude mixture in a strong, polar solvent (like Dichloromethane or pure EtOAc) and inject it directly, the strong solvent will disrupt the column's equilibrium. This causes the compound to streak down the column prematurely—a phenomenon known as the "solvent front effect" [3]. Solution: Employ a Dry Loading technique. By adsorbing the compound onto a solid support prior to loading, you eliminate the interfering dissolution solvent, ensuring the compound enters the column in a tight, uniform band [4].

Quantitative Data: Chromatographic Parameters

The following table summarizes the expected chromatographic behavior of 1-(5-Bromopyridin-3-ylsulfonyl)azepane under different conditions to help you benchmark your purification.

ParameterNormal Phase (Unmodified)Normal Phase (TEA Modified)Reverse Phase (C18)
Stationary Phase Silica Gel (40-63 µm)Silica Gel (40-63 µm)C18-functionalized Silica
Mobile Phase Hexane / EtOAcHexane / EtOAc + 1% TEAWater / MeCN + 0.1% NH₄OH
Retention Factor (Rf) 0.25 (Severe Streaking)0.35 (Sharp, defined spot)N/A (Gradient elution)
Peak Shape Broad, asymmetricSharp, symmetricSharp, symmetric
Resolution (Rs) < 1.0> 1.5 (Baseline separation)> 2.0
Recovery Yield 60 - 70% (Loss to silica)> 90%> 95%

Self-Validating Experimental Protocols

Protocol 1: Silica Gel Deactivation and Column Equilibration

Use this protocol to eliminate pyridine-induced tailing.

  • Prepare Mobile Phase: Mix Hexane and Ethyl Acetate in your optimized TLC ratio (e.g., 70:30). Add exactly 1% (v/v) Triethylamine (TEA) to the total volume.

  • Slurry Preparation: In a fume hood, add the TEA-modified mobile phase to the dry silica gel (maintain a silica-to-crude mass ratio of at least 30:1 for this complex separation)[3]. Stir gently to create a uniform, bubble-free slurry.

  • Packing: Pour the slurry into the glass column in a single, continuous motion. Apply compressed air (1-2 psi) to pack the bed tightly.

  • Equilibration: Run 3 to 5 column volumes (CV) of the modified mobile phase through the packed bed to ensure complete saturation of the silanol groups.

  • System Validation: Collect a few drops of the eluent exiting the column and test it with pH indicator paper. A slightly basic pH (pH ~8) confirms that the TEA has successfully saturated the acidic silanol sites and the column is ready for loading.

Protocol 2: Dry Loading Procedure for Sulfonamides

Use this protocol if the crude compound is an oil or insoluble in the starting mobile phase.

  • Dissolution: Dissolve the crude 1-(5-Bromopyridin-3-ylsulfonyl)azepane in a minimum volume of a highly volatile, polar solvent (e.g., Dichloromethane or Acetone).

  • Silica Addition: Add dry silica gel to the solution at a ratio of 1:3 (crude mass to silica mass). Swirl to ensure the silica is fully suspended.

  • Evaporation: Attach the flask to a rotary evaporator. Gently evaporate the solvent under reduced pressure (at 30°C) until a dry, free-flowing powder is formed. Caution: Do not over-bake, as the compound may degrade.

  • Loading: Carefully pour the dry powder evenly onto the top of the pre-equilibrated column bed.

  • Protection: Add a thin layer of clean sand (approx. 5 mm) over the loaded silica. This acts as a physical buffer to prevent the stationary phase from being disturbed during solvent addition [4].

  • System Validation: Slowly add the initial mobile phase down the inner walls of the column. Apply slight pressure. If the solvent front moves perfectly horizontally through the dry-loaded band without channeling or "fingering," the column has been loaded successfully.

References

  • Technical Support Center: Purification of Crude Ethyl 2,5-Pyridinedicarboxylate. BenchChem. URL:1

  • Flash Chromatography: Principles & Applications. Phenomenex. URL: 2

  • How to set-up a flash chromatography silica column and actually succeed at separation. Reach Devices. URL: 3

  • Tips and Tricks For The Lab: Column Troubleshooting and Alternatives. Scribd. URL: 4

Sources

Technical Support Center: Resolving Aqueous Solubility Issues for 1-(5-Bromopyridin-3-ylsulfonyl)azepane

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

1-(5-Bromopyridin-3-ylsulfonyl)azepane (C₁₁H₁₄BrN₂O₂S) presents significant solubility challenges during in vitro assay development. The molecule's architecture combines an electron-withdrawing, highly lipophilic brominated pyridine ring with a bulky, aliphatic seven-membered azepane ring. Furthermore, because the nitrogen of the azepane ring is fully substituted, the compound is a tertiary sulfonamide lacking a hydrogen-bond donating amine. This absence of hydrogen-bonding capability, combined with a high partition coefficient (LogP), results in exceptionally poor thermodynamic solubility in aqueous environments.

This guide provides a systematic, causality-driven approach to diagnosing and resolving precipitation, colloidal aggregation, and non-specific binding issues to ensure robust and reproducible assay data.

Diagnostic Workflow

DiagnosticWorkflow Start 1-(5-Bromopyridin-3-ylsulfonyl)azepane in Aqueous Assay Visual Visual Inspection & Absorbance Check Start->Visual Precip Visible Precipitation (Solvent Shock) Visual->Precip Turbidity/Cloudiness Aggreg No Visible Precipitate but Loss of Activity Visual->Aggreg Clear Solution Sol1 Optimize DMSO Dilution (Serial Dilution) Precip->Sol1 High DMSO Conc. Sol3 Use Cyclodextrins (e.g., HP-β-CD) Precip->Sol3 Refractory Precip. Sol2 Add Carrier Protein (e.g., BSA 0.1%) Aggreg->Sol2 Non-specific Binding Sol4 Add Non-ionic Detergent (e.g., Tween-20 0.01%) Aggreg->Sol4 Micelle Formation

Diagnostic workflow for resolving 1-(5-Bromopyridin-3-ylsulfonyl)azepane solubility issues.

Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately upon addition to the assay buffer. Why is this happening, and how do I fix it? Root Cause: This is a classic manifestation of "solvent shock." When a high-concentration stock solution (e.g., 10 mM in DMSO) is rapidly diluted into an aqueous buffer, the sudden drop in the solvent's dielectric constant forces the highly lipophilic bromo-pyridine and azepane moieties to rapidly self-associate to minimize water contact, forming amorphous precipitates . Furthermore, up to 20% of discovery compounds are not fully soluble even in 100% DMSO at 10-30 mM, meaning your stock might already contain micro-precipitates . Solution:

  • Verify Stock Integrity: Ensure your DMSO is anhydrous. Water uptake during freeze-thaw cycles drastically reduces DMSO's solubilizing capacity .

  • Serial Dilution in Organic Solvent: Instead of diluting directly into the buffer, perform your serial dilutions in 100% DMSO first. Then, transfer a constant, small volume to the aqueous assay to maintain a final DMSO concentration of ≤ 1% (v/v) .

Q3: My cell-based assay cannot tolerate DMSO concentrations above 0.1%, but the compound precipitates without it. What are my alternatives? Root Cause: Organic co-solvents like DMSO can cause cytotoxicity or inhibit sensitive biochemical targets at higher concentrations [[1]]([Link]). Solution: Use cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a hydrophilic exterior and a hydrophobic cavity perfectly sized to encapsulate aromatic systems like the bromopyridine ring. This forms a water-soluble inclusion complex without the need for organic solvents.

Mechanistic Pathway of Cyclodextrin Solubilization

SolubilizationMechanism Hydrophobic Lipophilic Compound (Bromo-pyridine + Azepane) Aqueous Aqueous Buffer (High Dielectric) Hydrophobic->Aqueous Direct Dilution HPBCD HP-β-CD (Hydrophobic Cavity) Hydrophobic->HPBCD Encapsulation Aggregates Insoluble Aggregates (Precipitation) Aqueous->Aggregates Hydrophobic Effect Complex Inclusion Complex (Water Soluble) Aggregates->Complex Rescue (Slow Kinetics) HPBCD->Complex Thermodynamic Stabilization

Mechanism of HP-β-CD encapsulation preventing hydrophobic aggregation in aqueous media.

Data Presentation: Solubilization Strategies

Table 1: Comparison of Solubilizing Agents

Solubilizing AgentMechanism of ActionRecommended ConcentrationAssay Compatibility & Notes
DMSO Organic Co-solvent≤ 1% (v/v)Broad; can inhibit sensitive enzymes or cause solvent shock upon dilution.
HP-β-CD Inclusion Complex1 - 10 mMExcellent for cell-based assays; encapsulates the bromopyridine ring.
Tween-20 Micellar Solubilization0.01 - 0.05% (v/v)Good for biochemical assays; prevents plasticware binding; may lyse cells.
BSA Carrier Protein0.1% (w/v)Acts as a thermodynamic sink to prevent non-specific binding (NSB).

Table 2: Example Kinetic Solubility Limits for 1-(5-Bromopyridin-3-ylsulfonyl)azepane

Experimental ConditionKinetic Solubility Limit (µM)Visual / Analytical Observation
Aqueous Buffer (PBS, pH 7.4)< 5 µMImmediate amorphous precipitation.
PBS + 1% DMSO~ 15 µMCloudy after 30 mins; high replicate variability.
PBS + 0.1% BSA~ 50 µMClear solution; prevents non-specific binding.
PBS + 5 mM HP-β-CD> 200 µMClear solution; thermodynamically stable for 24h.

Self-Validating Experimental Protocols

Protocol 1: Kinetic Solubility Determination via Nephelometry

Objective: To objectively determine the precipitation point of 1-(5-Bromopyridin-3-ylsulfonyl)azepane under non-equilibrium assay conditions .

  • Preparation: Prepare a 10 mM stock of the compound in anhydrous, degassed DMSO to prevent oxidative degradation and water uptake .

  • Dilution: Perform a 2-fold serial dilution of the stock in 100% DMSO across a 96-well V-bottom plate.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous assay buffer (e.g., PBS, pH 7.4) in a clear-bottom 96-well plate. This ensures a constant 1% DMSO background.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours on a microplate shaker at 300 rpm.

  • Measurement: Measure the turbidity (light scattering) using a nephelometer. Alternatively, measure absorbance at 620 nm.

  • Self-Validation Step: Plot the compound concentration versus turbidity. The kinetic solubility limit is strictly defined as the highest concentration before a statistically significant increase in the baseline scattering signal is detected. Do not rely on visual inspection, as colloidal aggregates are often invisible to the naked eye .

Protocol 2: Preparation of HP-β-CD Inclusion Complexes

Objective: To achieve high thermodynamic solubility without organic co-solvents for sensitive cell-based or biochemical assays.

  • Solvent Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your base assay buffer.

  • Addition: Add 1-(5-Bromopyridin-3-ylsulfonyl)azepane in powder form directly to the HP-β-CD solution to target a 2 mM concentration.

  • Mechanical Disruption: Vortex the suspension vigorously for 5 minutes, followed by sonication in a water bath for 30 minutes at 25°C to break up crystalline lattices.

  • Equilibration: Incubate the suspension on an end-over-end rotator for 24 hours at room temperature. This extended time is required to reach thermodynamic equilibrium for the inclusion complex.

  • Clarification: Centrifuge the sample at 15,000 x g for 15 minutes to pellet any uncomplexed, insoluble compound.

  • Self-Validation Step: Carefully extract the supernatant and quantify the exact concentration of the dissolved compound using a validated HPLC-UV method against a known standard curve. Never assume the target concentration was reached without analytical confirmation.

References

  • [2],[3] Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization". Drug Discovery Today, 11(9-10), 446-451. Available at:[Link]

  • [4] Papagiannopoulos, A., et al. (2024). "Maximizing Aqueous Drug Encapsulation: Small Nanoparticles Formation Enabled by Glycopolymers Combining Glucose and Tyrosine". Journal of the American Chemical Society. Available at:[Link]

  • [5] MedCrave. "Bioequivalence & Bioavailability - Solubility challenges in biochemical assays". Available at:[Link]

  • [1] Papagiannopoulos, A., et al. (2013). "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study". PLoS One (PMC). Available at:[Link]

Sources

Technical Support Center: HPLC Method Development for 1-(5-Bromopyridin-3-ylsulfonyl)azepane Reaction Monitoring

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Analytical Chemistry Division

Welcome to the technical support center for developing a robust High-Performance Liquid Chromatography (HPLC) method to monitor the synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)azepane. This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and systematic troubleshooting procedures to ensure reliable and accurate reaction monitoring.

The successful synthesis of any pharmaceutical compound relies on the ability to accurately track the consumption of starting materials and the formation of the desired product. HPLC is a powerful tool for this purpose, offering quantitative data on the progress of a chemical reaction.[1] This guide will walk you through method development, address common challenges, and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when setting up an HPLC method for monitoring the synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)azepane.

Q1: What is the best type of HPLC column to start with for this analysis?

A C18 (octadecylsilane) column is the most common and versatile starting point for reversed-phase HPLC and is highly recommended.[1] The non-polar nature of the C18 stationary phase will effectively retain the 1-(5-Bromopyridin-3-ylsulfonyl)azepane molecule, which has significant non-polar character due to its aromatic and aliphatic ring systems.[2]

  • Rationale: The molecule's structure, featuring a brominated pyridine ring and an azepane ring, gives it a moderate to high level of lipophilicity, making it well-suited for retention on a C18 stationary phase.

  • Alternative: If you experience issues with retention or selectivity, a C8 column can be a good alternative.[3] For compounds with basic nitrogens, like the pyridine and azepane moieties in your molecule, a column with high-purity silica and robust end-capping is crucial to minimize peak tailing caused by interactions with residual silanol groups.

Q2: What is a good starting mobile phase and gradient program?

A gradient elution using Acetonitrile (ACN) and water with a pH modifier is the recommended starting point. The pyridine and azepane groups are basic, making mobile phase pH a critical parameter for achieving good peak shape.

  • Rationale: At low pH, the basic nitrogen atoms will be protonated. This can improve solubility in the aqueous mobile phase and often leads to sharper, more symmetrical peaks by minimizing secondary interactions with the silica backbone of the stationary phase.[4]

  • Recommended Starting Conditions:

ParameterRecommended SettingJustification
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase (pH ~2.7) to ensure consistent protonation of basic analytes, leading to better peak shape.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity and good UV transparency.
Column C18, 4.6 x 150 mm, 5 µmStandard workhorse column for method development.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve efficiency and reduce backpressure.[6]
Detection UV, 254 nm or 270 nmThe bromopyridine and sulfonamide groups are strong chromophores. A photodiode array (PDA) detector is ideal for confirming peak purity and selecting the optimal wavelength.[6][7]
Injection Vol. 5-10 µLA good starting volume to avoid overloading the column.
  • Example Starting Gradient:

Time (min)% Mobile Phase B (ACN)
0.010
20.090
25.090
25.110
30.010
Q3: How should I prepare samples from the reaction mixture for HPLC analysis?

Proper sample preparation is critical to protect the HPLC column and ensure accurate results. Crude reaction mixtures cannot be injected directly.[8]

  • Rationale: Particulate matter can clog the column inlet frit, leading to high backpressure and distorted peaks. High concentrations of reactants or products can overload the column, causing peak fronting and inaccurate quantification.[9]

  • Step-by-Step Protocol:

    • Quench the Reaction: At your desired time point, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench it in a known volume of a suitable solvent to stop the reaction.

    • Dilute: Perform a significant dilution (e.g., 100-fold to 1000-fold) using a solvent that is compatible with your mobile phase, ideally the initial mobile phase composition (e.g., 90:10 Water:ACN).[1] This brings the analyte concentrations into the linear range of the detector.

    • Filter: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any precipitates or particulate matter.[10]

    • Inject: Transfer the filtered sample to an HPLC vial for injection.

Q4: What are the key system suitability parameters I should monitor?

System suitability testing (SST) is a mandatory part of any validated analytical method. It demonstrates that the chromatographic system is performing as expected before you analyze your samples.[11]

  • Rationale: SST ensures the reliability of your results. Key parameters are defined in regulatory guidelines like ICH Q2(R1).[12]

ParameterAcceptance CriteriaWhat it Measures
Tailing Factor (T) T ≤ 2.0Peak symmetry. Values > 1 indicate tailing, often due to secondary interactions.
Resolution (Rs) Rs ≥ 2.0The degree of separation between two adjacent peaks (e.g., starting material and product).
Repeatability (%RSD) %RSD ≤ 2.0% for 5 replicate injectionsPrecision of the system, measured by the relative standard deviation of peak area and retention time.
Theoretical Plates (N) N > 2000A measure of column efficiency. Higher numbers indicate sharper peaks.

HPLC Method Development & Reaction Monitoring Workflow

The following diagram outlines the logical flow from initial method development to routine reaction monitoring.

cluster_MD Phase 1: Method Development cluster_RM Phase 2: Reaction Monitoring MD1 Define Analytes: - Starting Material(s) - Product - Key Byproduct(s) MD2 Select Column & Mobile Phase (e.g., C18, ACN/H2O + 0.1% FA) MD1->MD2 Initial Setup MD3 Optimize Gradient & Flow Rate for Resolution (Rs > 2) MD2->MD3 Optimization MD4 Select Detection Wavelength (Use PDA for λmax) MD3->MD4 Finalization MD5 Perform System Suitability Test (SST) (Tailing, Rs, %RSD) MD4->MD5 Verification RM1 Start Reaction MD5->RM1 Method Ready RM2 Withdraw Aliquot at Time (t) RM1->RM2 RM2->RM1 Repeat at t+1, t+2... RM3 Quench, Dilute & Filter Sample RM2->RM3 RM4 Inject Sample onto HPLC RM3->RM4 RM5 Analyze Data: - Integrate Peak Areas - Calculate % Conversion RM4->RM5 RM6 Plot [Concentration] vs. Time RM5->RM6

Caption: Workflow for HPLC Method Development and Reaction Monitoring.

Troubleshooting Guide

Even with a well-developed method, problems can arise. This section provides a systematic guide to resolving common HPLC issues.

Problem Probable Cause(s) Recommended Solution(s)
Poor Peak Shape: Tailing (Asymmetrical peaks with a "tail")1. Secondary Silanol Interactions: The basic pyridine/azepane nitrogens are interacting with acidic silanol groups on the column packing. 2. Mobile Phase pH too High: The analytes are not fully protonated, leading to mixed ionic states. 3. Column Overload: Injecting too much sample mass.[9]1. Lower Mobile Phase pH: Ensure your mobile phase pH is at least 2 units below the pKa of your analytes. Using 0.1% Formic Acid or TFA is effective. 2. Use an End-Capped Column: Modern, high-purity silica columns with robust end-capping minimize exposed silanols. 3. Reduce Injection Mass: Dilute your sample further or reduce the injection volume.[13]
Poor Peak Shape: Fronting (Asymmetrical peaks with a leading edge)1. Column Overload: The most common cause of peak fronting.[9] 2. Sample Solvent Mismatch: Sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure ACN).[10]1. Reduce Injection Mass: Dilute your sample significantly. 2. Match Sample Solvent: Dissolve/dilute your sample in a solvent that is as weak as or weaker than your starting mobile phase conditions.
Poor Peak Shape: Splitting (Peaks appear as two or more merged peaks)1. Partially Blocked Column Frit: Particulates from unfiltered samples or mobile phase have blocked the inlet frit.[9] 2. Column Void: A void or channel has formed at the head of the column due to pressure shocks or stationary phase degradation. 3. Injector Issue: A scratched injector rotor seal can cause sample to be introduced improperly.[10]1. Reverse and Flush Column: Disconnect the column, reverse its direction, and flush to waste with a strong solvent. If this fails, replace the frit or the column. Always filter samples. 2. Replace Column: A void at the column inlet is generally not repairable. 3. Perform Injector Maintenance: Inspect and replace the rotor seal if necessary.
Unstable Baseline (Baseline is noisy or drifting)1. Mobile Phase Not Degassed: Dissolved gases are coming out of solution in the detector. 2. Contaminated Mobile Phase: Buffer salts precipitating or bacterial growth in the aqueous phase. 3. Pump Malfunction: Leaking check valves or pump seals are causing inconsistent flow.[10]1. Degas Mobile Phase: Use an online degasser or sonicate/sparge your mobile phases before use. 2. Prepare Fresh Mobile Phase: Prepare aqueous mobile phases daily. Filter all mobile phases. 3. Flush and Prime System: Flush the system with a strong solvent like isopropanol. If the problem persists, perform pump maintenance (e.g., replace seals, sonicate check valves).
Inconsistent Retention Times 1. Poor Temperature Control: Fluctuations in ambient or column temperature affect retention.[10] 2. Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or pump proportioning valve issue. 3. Column Degradation: The stationary phase is degrading, especially if operated outside its recommended pH range.1. Use a Column Oven: Maintain a constant, slightly elevated column temperature (e.g., 30-40 °C). 2. Prepare Mobile Phase Accurately: Premix mobile phases or ensure the pump's gradient proportioning is working correctly. 3. Use a Guard Column: A guard column can help extend the life of the analytical column. Replace the column if retention times continue to shift.
Troubleshooting Decision Tree for Poor Peak Shape

This diagram helps systematically diagnose the cause of distorted peaks.

Start Problem: Poor Peak Shape Q1 Does it affect ALL peaks or just some? Start->Q1 AllPeaks Affects ALL Peaks Q1->AllPeaks All SomePeaks Affects SOME Peaks (likely basic analytes) Q1->SomePeaks Some Cause_Mechanical Probable Cause: Mechanical/Flow Path Issue AllPeaks->Cause_Mechanical Cause_Chemical Probable Cause: Chemical Interaction Issue SomePeaks->Cause_Chemical Sol_Mechanical1 Check for blocked frit (Reverse/flush column) Cause_Mechanical->Sol_Mechanical1 Sol_Chemical1 Lower mobile phase pH (e.g., add 0.1% Formic Acid) Cause_Chemical->Sol_Chemical1 Sol_Mechanical2 Check for column void (Replace column) Sol_Mechanical1->Sol_Mechanical2 If no fix Sol_Mechanical3 Check sample solvent strength Sol_Mechanical2->Sol_Mechanical3 If no fix Sol_Chemical2 Reduce sample concentration (Dilute sample) Sol_Chemical1->Sol_Chemical2 If tailing persists Sol_Chemical3 Use a high-purity, end-capped column Sol_Chemical2->Sol_Chemical3 If still tailing

Caption: Decision tree for troubleshooting poor HPLC peak shape.

References

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (n.d.). ALWSCI.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved March 24, 2026, from [Link]

  • Karageorgou, E., & Samanidou, V. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. Journal of Separation Science, 34(14), 1665-1674. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7), 394-401. [Link]

  • Chen, L., Liu, D., & Liu, J. (2015). Determination of trace sulfonamides in foodstuffs by HPLC using a novel mixed-mode functionalized ferrocene sorbent for solid-phase extraction cleanup. Analytical Methods, 7(12), 5149-5155. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved March 24, 2026, from [Link]

  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns.
  • HPLC Separation of Pyridine. (n.d.). SIELC Technologies. Retrieved March 24, 2026, from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (2005). ICH. Retrieved March 24, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved March 24, 2026, from [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved March 24, 2026, from [Link]

  • Kowalczuk, D., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(21), 6649. [Link]

  • Salah, N., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1), 1344. [Link]

  • General Guidelines for prospective HPLC users. (2022).
  • High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022). Bridgewater College. Retrieved March 24, 2026, from [Link]

  • Zapata, M., et al. (2000). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine-containing mobile phases. Marine Ecology Progress Series, 195, 29-45. [Link]

  • Mobile tool for HPLC reaction monitoring. (2010). Organic Process Research & Development, 14(4), 875-881. [Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. (2013). Analytical Chemistry, 85(19), 9294-9301. [Link]

  • Synthesis, Characterization and Biological Screening of Azepine Derivative. (2021). Journal of Nepal Chemical Society. [Link]

Sources

Validation & Comparative

1-(5-Bromopyridin-3-ylsulfonyl)azepane vs. Piperidine Analogs: A Structural and Functional Guide in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

The design of arylsulfonamide therapeutics often hinges on the precise tuning of the terminal amine. The compound 1-(5-Bromopyridin-3-ylsulfonyl)azepane represents a privileged scaffold in medicinal chemistry, combining a halogenated heteroaryl core with a flexible, seven-membered azepane ring [1].

When optimizing such scaffolds, drug developers frequently face a critical structural decision: should the terminal amine be a 7-membered azepane or a 6-membered piperidine? This guide provides an objective, data-driven comparison of these two cyclic systems, detailing their physicochemical properties, target engagement mechanics, and metabolic stability to guide your hit-to-lead optimization campaigns.

Physicochemical & Structural Comparison

The expansion of a saturated ring from six to seven members is not merely a bump in molecular weight; it fundamentally alters the conformational landscape and the vector of the sulfonamide linkage [2].

ParameterAzepane Analog (7-membered)Piperidine Analog (6-membered)Biological Consequence in Drug Design
Ring Flexibility High (adopts twist-chair/boat)Moderate (predominantly chair)Azepane adapts to complex, deep allosteric pockets but incurs a higher entropy penalty upon binding.
Lipophilicity (cLogP) Higher (~2.8 - 3.2)Lower (~2.2 - 2.6)Azepane enhances membrane permeability but may increase non-specific protein binding.
3D Surface Area ~285 Ų~240 ŲAzepane fills larger hydrophobic sub-pockets, altering the dihedral angle to the sulfonyl plane[2].
CYP450 Stability Generally LowerGenerally HigherUnprotected azepanes are highly susceptible to α -carbon oxidation[3].
Mechanistic Rationale (Expertise & Experience)

As an Application Scientist, I frequently observe that the choice between azepane and piperidine dictates the success of target engagement. In specific oncology applications—such as the development of TASIN analogs targeting colorectal cancer cells with mutant Adenomatous Polyposis Coli (APC)—the azepane ring is indispensable. Experimental data shows that only the azepane-containing sulfonamides retained single-digit nanomolar potency, whereas piperidine and smaller rings lost nearly all activity[4],[5].

Why does this happen? The extra methylene group in azepane allows the ring to adopt a unique twist-chair conformation that perfectly anchors into deep hydrophobic allosteric pockets, maximizing van der Waals interactions that the more rigid piperidine chair conformation simply cannot reach.

However, the trade-off is metabolic liability. The larger, more lipophilic azepane ring exposes more α -carbons to Cytochrome P450 (CYP) enzymes, often acting as a metabolic "soft spot" that leads to rapid ring cleavage [3]. Conversely, piperidine or substituted piperidines (e.g., difluoropiperidine) offer superior metabolic stability due to increased rigidity and lower lipophilicity [6].

Experimental Workflow

The following workflow illustrates the parallel synthesis and biological screening strategy used to evaluate these analogs.

Workflow Start 5-Bromopyridine-3- sulfonyl chloride Amine1 Azepane (7-membered ring) Start->Amine1 Base, DCM Amine2 Piperidine (6-membered ring) Start->Amine2 Base, DCM Synth1 1-(5-Bromopyridin-3-ylsulfonyl)azepane Amine1->Synth1 Synth2 Piperidine Analog Amine2->Synth2 Screening In Vitro DMPK & Target Binding Assays Synth1->Screening Synth2->Screening Lead Lead Selection & Optimization Screening->Lead

Workflow for the parallel synthesis and screening of azepane and piperidine sulfonamide analogs.

In Vitro Performance Data

The following table summarizes representative experimental data comparing the 1-(5-Bromopyridin-3-ylsulfonyl)azepane scaffold against its piperidine counterparts in a standard oncology target assay (e.g., mutant APC models) and human liver microsomes (HLM).

Compound ScaffoldTarget IC₅₀ (nM)HLM t₁/₂ (min)Intrinsic Clearance (µL/min/mg)
Azepane Analog 4.51855.0
Piperidine Analog 105.04515.0
Difluoropiperidine Analog 85.0>60<5.0

Data interpretation: While the azepane analog provides a ~23-fold increase in target potency, it suffers from high intrinsic clearance. Drug design strategies must weigh the necessity of the 7-membered ring for target engagement against the improved pharmacokinetic profile of the 6-membered ring[6],[4].

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Parallel Synthesis of Sulfonamide Analogs

Causality: The synthesis utilizes N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the nucleophilic amine, ensuring high conversion rates. Cooling to 0°C is critical to minimize the competitive hydrolysis of the highly reactive sulfonyl chloride.

  • Preparation: Dissolve 5-Bromopyridine-3-sulfonyl chloride (1.0 eq, 0.5 mmol) in 5 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 eq, 1.0 mmol) to the solution and cool the reaction flask to 0°C using an ice bath.

  • Amine Coupling: Dropwise, add the cyclic amine (azepane or piperidine, 1.1 eq, 0.55 mmol) dissolved in 1 mL of DCM.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure sulfonamide.

Protocol B: In Vitro Microsomal Stability Assay (HLM)

Self-Validating System: This protocol includes a minus-NADPH control to definitively prove that compound degradation is CYP450-mediated rather than a result of chemical instability. Verapamil is included as a high-clearance positive control to verify the enzymatic viability of the microsomes.

  • Incubation Mixture: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike the test compound (azepane or piperidine analog) into the mixture to achieve a final concentration of 1 µM (ensure final DMSO concentration is <0.1%).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).

    • Validation Step: For the negative control, add buffer instead of the NADPH system.

  • Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant using LC-MS/MS to calculate the half-life (t₁/₂) and intrinsic clearance (CL_int).

Conclusion & Strategic Recommendations

When utilizing the 1-(5-Bromopyridin-3-ylsulfonyl) scaffold, the choice between an azepane and a piperidine ring dictates the trajectory of the lead optimization program.

  • Choose Azepane when targeting complex, deep allosteric pockets where the unique twist-chair conformation and expanded 3D surface area drive critical van der Waals interactions (e.g., mutant APC targets).

  • Choose Piperidine (or its fluorinated derivatives) when baseline potency is sufficient, but the program requires mitigation of CYP450-mediated metabolic liabilities and improved oral bioavailability.

References

  • National Institutes of Health (PMC). "Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC)." PubMed Central. [Link]

  • American Chemical Society (ACS). "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry.[Link]

  • ResearchGate. "Bioactivation of the Sulfonamide, Sulfamethoxazole and Cyclic Amines." ResearchGate Scientific Publications. [Link]

Sources

Validation of LC-MS Methods for 1-(5-Bromopyridin-3-ylsulfonyl)azepane Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of pharmaceutical intermediates and drug candidates in biological matrices is the cornerstone of pharmacokinetic (PK) and pharmacodynamic (PD) profiling. 1-(5-Bromopyridin-3-ylsulfonyl)azepane is a complex heterocyclic compound characterized by a brominated pyridine ring and a sulfonyl group attached to a seven-membered azepane ring, making it a highly valuable building block in medicinal chemistry for neurological targets[1].

This guide provides an objective, data-driven comparison of LC-MS analytical platforms and sample preparation strategies for the quantification of this compound in human plasma. Furthermore, it outlines a robust, self-validating methodology strictly aligned with the globally harmonized ICH M10 guidelines[2].

Analyte Profiling & Causality in Method Design

As a Senior Application Scientist, designing an LC-MS method requires moving beyond generic protocols to exploit the specific physicochemical properties of the target analyte.

  • Acid-Base Chemistry: The azepane nitrogen in 1-(5-Bromopyridin-3-ylsulfonyl)azepane is tied up in a sulfonamide linkage. Because its lone pair is delocalized into the highly electronegative sulfonyl group, it is non-basic. The only basic center is the pyridine nitrogen. However, the electron-withdrawing bromine atom at the 5-position significantly lowers the pKa of this nitrogen (estimated pKa ~3.0).

  • Sample Preparation Causality: To utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE), the sample must be heavily acidified (e.g., 2% formic acid) to ensure the weakly basic pyridine nitrogen is fully protonated and retained on the cation exchange resin.

  • Chromatographic Causality: Standard C18 columns often yield poor retention for polar, halogenated pyridine derivatives. By switching to a Biphenyl column , we leverage π−π interactions between the stationary phase and the bromopyridine ring, drastically improving retention time, peak shape, and separation from early-eluting matrix phospholipids.

  • Mass Spectrometry Causality: Bromine possesses a distinct 1:1 natural isotopic ratio ( 79 Br and 81 Br). This isotopic signature is a powerful diagnostic tool. In Electrospray Ionization (ESI+), the compound yields a characteristic doublet precursor ion [M+H]+ at m/z 319.0 and 321.0, which can be exploited for highly specific detection.

LCMS_Workflow Plasma Spiked Plasma (Analyte + IS) SPE MCX SPE (Acidify to protonate pyridine) Plasma->SPE LC Biphenyl LC Column (π-π interactions) SPE->LC MS ESI+ Ionization (QqQ or Q-TOF) LC->MS Data ICH M10 Validation (Accuracy & Precision) MS->Data

Bioanalytical workflow for the quantification of 1-(5-Bromopyridin-3-ylsulfonyl)azepane.

Platform Comparison: Triple Quadrupole (QqQ) vs. Q-TOF HRMS

When selecting a mass spectrometry platform for this compound, laboratories typically choose between a Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode and a Quadrupole Time-of-Flight (Q-TOF) High-Resolution Mass Spectrometer (HRMS).

  • QqQ (MRM): The gold standard for absolute sensitivity. By monitoring the transition from m/z 319.0 m/z 156.0 (cleavage of the sulfonamide bond yielding the bromopyridine fragment), QqQ provides the lowest Limit of Quantitation (LLOQ).

  • Q-TOF (HRMS): Offers unparalleled specificity. Because Q-TOF captures the exact mass, it can simultaneously monitor the exact masses of both the 79 Br and 81 Br isotopes (e.g., 319.0110 and 321.0090) with a narrow 5 ppm mass extraction window. This eliminates isobaric background noise that often plagues QqQ analysis in complex matrices.

Table 1: Performance Comparison (QqQ vs. Q-TOF)
ParameterTriple Quadrupole (QqQ MRM)Q-TOF (HRMS TOF-MS)Scientific Rationale
Linear Dynamic Range 0.1 – 1000 ng/mL (4 logs)1.0 – 1000 ng/mL (3 logs)QqQ electron multipliers offer superior dynamic range compared to TOF digitizers.
LLOQ in Plasma 0.1 ng/mL1.0 ng/mLQqQ isolates specific fragments, drastically reducing baseline noise.
Selectivity/Specificity High (Dependent on transition)Very High (Exact mass + Isotope)Q-TOF resolves isobaric interferences and verifies the 1:1 Br isotope ratio.
Metabolite Tracking Poor (Requires predictive MRMs)Excellent (Retrospective data)Q-TOF acquires all ions, allowing post-acquisition mining for phase I/II metabolites.

Sample Preparation Comparison: PPT vs. MCX SPE

To ensure a self-validating system, the internal standard (IS)—ideally a stable isotope-labeled analog (e.g., 13C6​ -labeled)—must be added before any sample manipulation. We compared standard Protein Precipitation (PPT) using methanol against Mixed-Mode Cation Exchange (MCX) SPE.

Table 2: Sample Preparation Efficiency
MethodRecovery (%)Matrix Factor (IS Normalized)Phospholipid Carryover
Methanol PPT 92.4 ± 4.1%0.65 (Significant Ion Suppression)High
MCX SPE 88.7 ± 2.3%0.98 (Negligible Matrix Effect)Very Low

Step-by-Step Experimental Protocol

A. Sample Preparation (MCX SPE Workflow)
  • Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard working solution (100 ng/mL).

  • Pre-treatment: Add 300 µL of 2% Formic Acid in water. Causality: Lowers the pH below 2.0, ensuring the weakly basic pyridine nitrogen (pKa ~3.0) is fully protonated.

  • Conditioning: Condition the MCX SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL 2% Formic Acid.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL 2% Formic Acid (removes acidic/neutral interferences), followed by 1 mL Methanol (removes hydrophobic interferences). Causality: The analyte remains bound via ionic interactions to the sulfonic acid groups on the resin.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the pyridine nitrogen, breaking the ionic bond and allowing the methanol to sweep the analyte off the column.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

B. LC-MS/MS Conditions
  • Column: Biphenyl, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Ionization: ESI Positive.

  • MRM Transitions: m/z 319.0 156.0 (Quantifier); m/z 321.0 158.0 (Qualifier).

ICH M10 Method Validation

The analytical method must undergo a thorough validation process in accordance with the ICH M10 guidance for bioanalytical methods[3]. This ensures the data is reliable to support regulatory decisions[2].

Validation_Protocol Start ICH M10 Method Validation Selectivity Selectivity & Specificity (Blank Matrix Evaluation) Start->Selectivity Matrix Matrix Effect & Recovery (IS Normalized Factor) Start->Matrix Calibration Calibration Curve (Linearity & LLOQ) Start->Calibration AccPrec Accuracy & Precision (±15% CV limit) Start->AccPrec Stability Stability (F/T, Benchtop, Long-term) Start->Stability

Core validation parameters according to ICH M10 bioanalytical guidelines.

Table 3: Summary of ICH M10 Validation Results (QqQ Platform)
Validation ParameterAcceptance Criteria (ICH M10)Experimental ResultStatus
Selectivity No interference >20% of LLOQ< 3.5% interference observedPASS
Linearity (R²) 0.990R² = 0.9989 (0.1 - 1000 ng/mL)PASS
Intra-batch Precision (CV%) 15% ( 20% at LLOQ)2.4% - 6.1%PASS
Inter-batch Accuracy (%) 85% - 115% (80-120% at LLOQ)94.2% - 103.5%PASS
IS-Normalized Matrix Factor CV 15% across 6 lots0.98 (CV = 3.2%)PASS
Benchtop Stability Stable for processing durationStable for 24h at 25°CPASS

References

  • International Council for Harmonisation (ICH). ICH guideline M10 on bioanalytical method validation and study sample analysis. (May 24, 2022). Retrieved from:[Link]

  • MDPI Molecules. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. (September 27, 2024). Retrieved from:[Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.